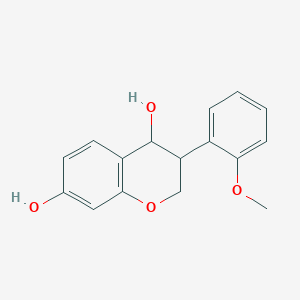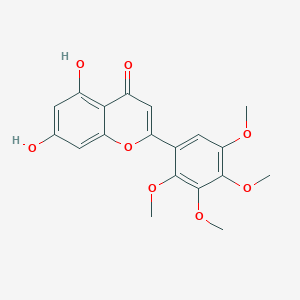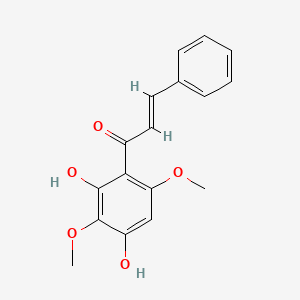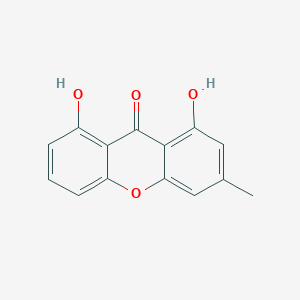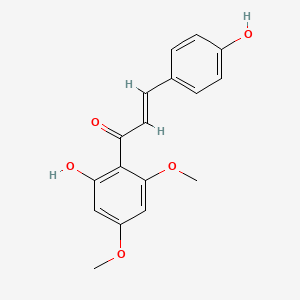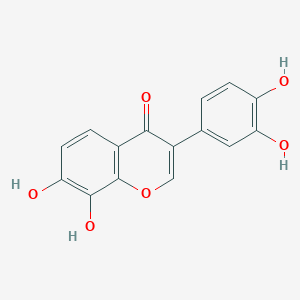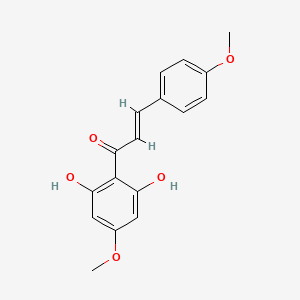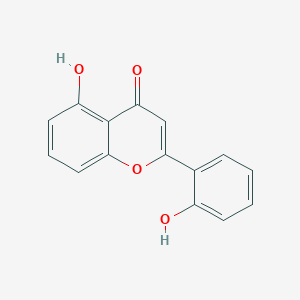
Galangin-3-rutinoside
Übersicht
Beschreibung
Galangin-3-rutinoside is an organic constituent derived from Alpinia officinarum. It is applied to study inflammation, oxidative stress, and an assortment of ailments spanning cardiovascular disorders to neurodegenerative afflictions .
Molecular Structure Analysis
The molecular formula of Galangin-3-rutinoside is C27H30O14, and it has an average mass of 578.519 Da . The structural geometry, vibrational spectrum, and the stability and reactivity of galangin, the parent molecule of Galangin-3-rutinoside, have been revealed by Density function theory .Wissenschaftliche Forschungsanwendungen
Cancer Treatment and Prevention :
- Galangin inhibits the cell progression and induces apoptosis in retinoblastoma by activating PTEN and Caspase-3 pathways (Zou & Xu, 2018).
- It has shown effectiveness in inhibiting the growth of human head and neck squamous carcinoma cells both in vitro and in vivo (Zhu et al., 2014).
- Galangin induces apoptosis of hepatocellular carcinoma cells through the mitochondrial pathway (Zhang et al., 2010).
Anti-inflammatory Properties :
- Galangin suppresses pro-inflammatory gene expression in polyinosinic-polycytidylic acid-stimulated microglial cells, suggesting potential use in neuroinflammatory conditions (Choi et al., 2017).
Antioxidant Activity :
- Galangin activates the ERK/AKT-driven Nrf2 signaling pathway to increase the level of reduced glutathione in human keratinocytes, offering protection against oxidative damage (Hewage et al., 2016).
Antiviral and Antimicrobial Effects :
- It has significant antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackie B virus type 1 (Cox B1) (Meyer et al., 1997).
- Galangin causes potassium loss in Staphylococcus aureus, indicating cytoplasmic membrane damage and antimicrobial potential (Cushnie & Lamb, 2005).
Neuroprotective Effects :
- Galangin has been found to provide protection against ischemic injury as a potential neuroprotective agent, affecting changes in serum amino acids in ischemic stroke (Yang et al., 2016).
Vascular Health and Hypertension :
- It alleviates vascular dysfunction and remodelling in hypertensive rats through modulation of the TNF-R1, p-NF-κB, and VCAM-1 pathways (Chaihongsa et al., 2021).
Impact on Cytochrome P450 Enzymes :
- Galangin affects cytochrome P450-mediated metabolism, suggesting implications for drug-drug interactions (Ma et al., 2019).
Effects on Cell Proliferation and Cell Cycle :
- It blocks the growth of human mammary tumor cells and is associated with down-regulation of cyclins D3, E, and A (Murray et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3/t10-,15+,17-,18+,20+,21-,22+,23+,26+,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCXRDFBKSQPEQ-KBKLVHHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galangin-3-rutinoside | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




